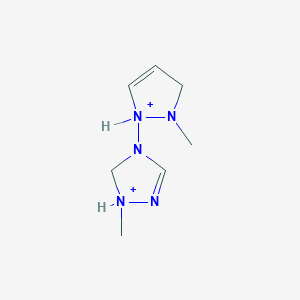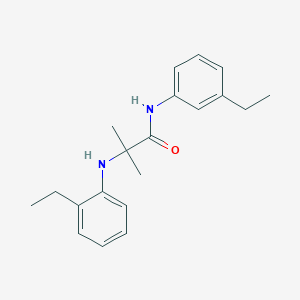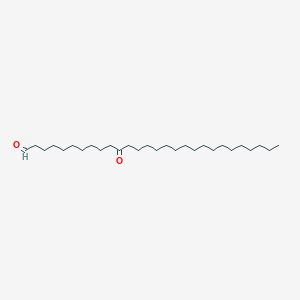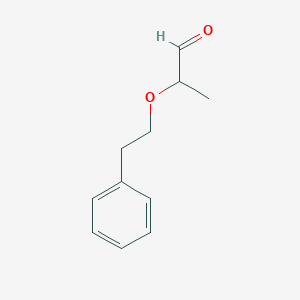![molecular formula C21H30 B14361063 [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene CAS No. 92666-26-7](/img/structure/B14361063.png)
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene is an organic compound that belongs to the class of cyclohexylbenzenes It is characterized by the presence of a propyl group attached to a cyclohexyl ring, which is further connected to a benzene ring through a cyclohexenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene typically involves the following steps:
Cyclohexylation: The initial step involves the cyclohexylation of benzene using a suitable cyclohexylating agent under acidic conditions.
Propylation: The cyclohexylated benzene is then subjected to propylation using a propylating agent such as propyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation reactions.
Distillation: Purification of the product through distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.
Applications De Recherche Scientifique
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell membranes, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered biochemical processes.
Gene Expression: Regulation of gene expression through interaction with transcription factors and other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(4-Propylcyclohexyl)benzonitrile]
- [4-(4-Propylcyclohexyl)cyclohexanone]
- [4-(4-Propylcyclohexyl)cyclohexanol]
Uniqueness
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
92666-26-7 |
|---|---|
Formule moléculaire |
C21H30 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
[4-(4-propylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C21H30/c1-2-6-17-9-11-19(12-10-17)21-15-13-20(14-16-21)18-7-4-3-5-8-18/h3-5,7-8,13,17,19,21H,2,6,9-12,14-16H2,1H3 |
Clé InChI |
MUMGGYYXZJBZRR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(=CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)


![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
